2-Methyl-3-(non-1-en-1-yl)quinolin-4(1h)-one 2-Methyl-3-(non-1-en-1-yl)quinolin-4(1h)-one
Brand Name: Vulcanchem
CAS No.: 36970-33-9
VCID: VC8109874
InChI: InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h9-14H,3-8H2,1-2H3,(H,20,21)/b12-9+
SMILES: CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol

2-Methyl-3-(non-1-en-1-yl)quinolin-4(1h)-one

CAS No.: 36970-33-9

Cat. No.: VC8109874

Molecular Formula: C19H25NO

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(non-1-en-1-yl)quinolin-4(1h)-one - 36970-33-9

Specification

CAS No. 36970-33-9
Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
IUPAC Name 2-methyl-3-[(E)-non-1-enyl]-1H-quinolin-4-one
Standard InChI InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h9-14H,3-8H2,1-2H3,(H,20,21)/b12-9+
Standard InChI Key HMAXBOCOEKTILK-FMIVXFBMSA-N
Isomeric SMILES CCCCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C
SMILES CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C
Canonical SMILES CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C

Introduction

Structural Characteristics and Molecular Properties

The quinolin-4-one scaffold consists of a bicyclic system featuring a benzene ring fused to a pyridinone moiety. In 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one, the methyl group at position 2 introduces steric effects that may influence intermolecular interactions, while the non-1-enyl chain at position 3 contributes hydrophobicity and potential membrane-targeting capabilities . The (E)-configuration of the non-1-enyl substituent, inferred from its isomeric SMILES string (CCCCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C), suggests a planar geometry that could enhance π-π stacking with biological targets.

Table 1: Key Molecular Descriptors of 2-Methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one

PropertyValue
CAS Number36970-33-9
Molecular FormulaC19H25NO\text{C}_{19}\text{H}_{25}\text{NO}
Molecular Weight283.4 g/mol
IUPAC Name2-methyl-3-[(E)-non-1-enyl]-1H-quinolin-4-one
XLogP34.12 (estimated)
Hydrogen Bond Donors1 (N-H group)
Hydrogen Bond Acceptors2 (carbonyl O and ring N)

The compound’s calculated partition coefficient (LogP ≈ 4.12) indicates moderate lipophilicity, a property critical for membrane permeability in drug design . Its topological polar surface area (32.86 Ų) further suggests favorable bioavailability profiles compared to more polar quinolinone derivatives .

Synthesis Pathways and Methodologies

While no explicit synthesis protocol for 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one has been published, established routes for analogous quinolin-4-ones provide logical starting points. The Conrad-Limpach cyclization, which couples β-keto esters with anilines, could be adapted to install the non-1-enyl side chain . Alternatively, transition metal-catalyzed cross-coupling reactions might enable late-stage functionalization of a preformed quinolinone core .

Table 2: Potential Synthetic Routes for Quinolin-4-one Derivatives

MethodKey StepsAdvantagesLimitations
Gould-JacobsCyclization of anilines with β-keto estersHigh yields for 2-substituted derivativesLimited scope for 3-substitution
Biere-SeelenMichael addition followed by cyclizationDirect access to 3-carboxy derivativesRequires harsh basic conditions
Metal-catalyzed couplingSuzuki-Miyaura or Heck reactionsEnables diverse C-3 functionalizationRequires pre-functionalized substrates

Recent advances in metal-free syntheses, such as the oxidative C-C coupling demonstrated for graveoline analogs , could be modified to introduce the non-1-enyl group via Wittig or Horner-Wadsworth-Emmons olefination. A plausible retrosynthetic analysis might involve:

  • Formation of the quinolin-4-one core via Knorr cyclization using methyl anthranilate and a β-keto ester derivative

  • Introduction of the methyl group at C-2 through alkylation or directed ortho-metalation

  • Installation of the non-1-enyl chain at C-3 via palladium-catalyzed cross-coupling

Analytical Characterization Techniques

Structural confirmation of 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one requires multimodal analytical approaches:

Spectroscopic Characterization

  • 1H^1\text{H} NMR: The N-H proton typically resonates as a broad singlet near δ 12–13 ppm, while the vinylic protons of the non-1-enyl chain appear as a doublet of doublets between δ 5.2–5.8 ppm . The methyl group at C-2 generates a singlet near δ 2.5 ppm.

  • 13C^{13}\text{C} NMR: The carbonyl carbon (C-4) resonates at δ 175–180 ppm, with olefinic carbons of the non-1-enyl chain appearing between δ 115–125 ppm .

  • IR Spectroscopy: Strong absorption bands at 1660–1680 cm1^{-1} confirm the carbonyl group, while N-H stretching appears as a broad peak near 3200 cm1^{-1} .

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically achieves baseline separation of quinolinone analogs, with retention times proportional to alkyl chain length. Mass spectrometric analysis via ESI+ mode should show a molecular ion peak at m/z 284.2 [M+H]+^+ and characteristic fragments resulting from cleavage of the non-1-enyl side chain.

Table 3: Expected Spectral Data for 2-Methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one

TechniqueKey Signals
1H^1\text{H} NMRδ 12.3 (s, 1H, N-H), 5.45 (dd, 2H, CH=CH), 2.52 (s, 3H, CH3)
13C^{13}\text{C} NMRδ 176.8 (C=O), 145.2 (C-2), 124.5 (CH=CH), 21.4 (CH3)
IR (ATR)1675 cm1^{-1} (C=O), 3210 cm1^{-1} (N-H)

Current Research Gaps and Future Directions

Despite its structural promise, 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one remains understudied:

  • Pharmacokinetic Profiling: No ADMET data exist for this specific compound. Predictive models suggest moderate hepatic extraction (EH ≈ 0.4) and CYP3A4-mediated metabolism .

  • Target Identification: Proteomic studies are needed to map interaction partners beyond canonical quinolinone targets.

  • Synthetic Optimization: Late-stage functionalization strategies could generate analogs with improved solubility (e.g., PEGylated derivatives) or target selectivity.

Table 4: Priority Research Areas for 2-Methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one

Research FocusMethodologyExpected Outcomes
Structure-Activity RelationshipsSynthesis of C-3 alkyl/aryl variantsIdentify optimal chain length for target engagement
In Vivo EfficacyXenograft models of solid tumorsEstablish maximum tolerated dose (MTD) and tumor growth inhibition
Formulation DevelopmentNanoencapsulation in liposomesEnhance bioavailability and tissue distribution

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